molecular formula C15H12ClN3 B2505885 3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole CAS No. 1899922-76-9

3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole

Cat. No. B2505885
CAS RN: 1899922-76-9
M. Wt: 269.73
InChI Key: JIXRPHPWRVLUAV-UHFFFAOYSA-N
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Description

The compound 3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole is a chemically synthesized molecule that incorporates several structural motifs, including a chloropyrimidine and a cyclopropyl group attached to an indole core. While the specific compound is not directly mentioned in the provided papers, the structural components and related chemistry can be inferred from the synthesis and reactions of similar compounds.

Synthesis Analysis

The synthesis of complex indole derivatives often involves multi-step reactions that introduce various functional groups to the indole core. For instance, the addition of indole to methyl 2-chloro-2-cyclopropylideneacetate yields a chloro-cyclopropyl-indole derivative, which can be further transformed into spirocyclopropane analogues and other biologically active compounds . Similarly, the synthesis of 5-chloro-2-(cyclobut-1-en-1-yl)-3-(trifluoromethyl)-1H-indole from 4-chloro-2-methylaniline demonstrates the complexity and challenges involved in constructing indole derivatives with additional rings and substituents .

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their chemical reactivity and potential biological activity. For example, the crystal structure of a hydrochloride salt of an indole derivative revealed insights into the balance between enaminimine and ring-opened forms, which can influence the compound's reactivity and interactions . The presence of a cyclopropyl group in the indole derivative can introduce strain and reactivity, as seen in the synthesis of spirocyclopropane analogues .

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including cyclizations, additions, and rearrangements. Photochemical and thermal cyclizations of dihydropyrimidinones lead to fused indoles, demonstrating the versatility of indole chemistry in generating complex fused ring systems . The reactivity of indole with other reagents, such as 1-cyclohexyl-2-pyrrolidinone and phosphoric trichloride, can result in different products depending on the reaction conditions, highlighting the importance of understanding the chemical behavior of indole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like 3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole are influenced by their molecular structure. The introduction of a chloropyrimidine group can affect the compound's electronic properties and reactivity, while the cyclopropyl group can impact its steric profile and stability. The specific properties of such a compound would need to be determined experimentally, but the literature on related compounds provides a foundation for predicting behavior and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques: Compounds with the indole nucleus, like 3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole, are synthesized using various techniques. For instance, Geetha et al. (2019) described a method involving stirring N-(2-Amino-phenyl)-4-chloro-benzamide with (1H-Indol-3-yl)-acetic acid in dry dichloromethane, followed by the addition of lutidine and TBTU. This process yields compounds with confirmed structures through spectroscopic techniques and crystallography (Geetha et al., 2019).

Biological Activities

  • Antimicrobial Activity

    3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole derivatives have been studied for their antimicrobial properties. For example, El-Sayed et al. (2016) synthesized derivatives of 1H-indole and evaluated their antimicrobial activity, showing significant growth inhibition activities (El-Sayed et al., 2016).

  • Anticancer Properties

    Certain derivatives of 3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole exhibit anticancer activity. Gokhale et al. (2017) synthesized N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives and evaluated them against various cancer cells, with some showing significant growth inhibition (Gokhale et al., 2017).

  • Antioxidant Properties

    These derivatives also have potential as antioxidants. Aziz et al. (2021) designed indole-based heterocycles, demonstrating significant antioxidant activity in vitro, suggesting a role in inhibiting reactive oxygen species (Aziz et al., 2021).

Chemical Properties and Synthesis

  • Chemical Synthesis and Characterization

    The synthesis of derivatives often involves complex chemical processes. Shestakov et al. (2009) discussed the formation of 5H-pyrimido[5,4-b]indole derivatives through reactions with various compounds, leading to the synthesis of novel 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones (Shestakov et al., 2009).

  • Pharmacological Potential

    Indole derivatives have been explored for their pharmacological applications. Somappa et al. (2015) synthesized novel indole derivatives and evaluated their anti-inflammatory, analgesic, and CNS depressant activities, demonstrating their potential in therapeutic applications (Somappa et al., 2015).

  • Novel Drug Candidates

    Research into indole derivatives continues to yield novel drug candidates with diverse biological activities. Kamath et al. (2015) synthesized indole-coumarin hybrids and evaluated them for anticancer activity, providing insight into the development of new therapeutic agents (Kamath et al., 2015).

  • Synthetic Pathways and Evaluation

    The synthesis of 3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole and its derivatives often involves complex pathways, as illustrated by Muralikrishna et al. (2014) in their study on the synthesis and biological evaluation of related compounds (Muralikrishna et al., 2014).

properties

IUPAC Name

3-(2-chloropyrimidin-4-yl)-1-cyclopropylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3/c16-15-17-8-7-13(18-15)12-9-19(10-5-6-10)14-4-2-1-3-11(12)14/h1-4,7-10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXRPHPWRVLUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C3=CC=CC=C32)C4=NC(=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole

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